3,4-Diiodo-7-azaindole
Overview
Description
3,4-Diiodo-7-azaindole is a derivative of 7-azaindole . The 7-azaindole building block has attracted considerable interest in the field of drug discovery due to its powerful medicinal properties . It is used as a kinase privileged fragment and has been incorporated into many kinase inhibitors as a hinge-binding element .
Synthesis Analysis
The synthesis of 7-azaindole derivatives, including 3,4-Diiodo-7-azaindole, has been an active area of research . Advances in metal-catalyzed chemistry have recently supported the successful development of a number of novel and effective methods for functionalization of the 7-azaindole template . For instance, one approach involves Suzuki arylation selectively in position C-2 by displacement of the iodine atom vs. the bromine atom in C-4 of the azaindole moiety .Molecular Structure Analysis
The molecular structure of 3,4-Diiodo-7-azaindole is similar to that of 7-azaindole, with the addition of two iodine atoms at the 3rd and 4th positions . The pyridine N atom and the pyrrole NH in the 7-azaindole ring serve as a hydrogen bond acceptor and donor, respectively, making two hydrogen bonds with the kinase hinge region .Chemical Reactions Analysis
The chemical reactions involving 7-azaindoles, including 3,4-Diiodo-7-azaindole, have been extensively studied . The development of synthetic techniques for the functionalization of 7-azaindoles continues to be an active area of research . These techniques involve various reactions such as metal-catalyzed cross-coupling and C–H bond functionalized reactions .Mechanism of Action
The mechanism of action of 3,4-Diiodo-7-azaindole is likely related to its ability to inhibit kinases. The 7-azaindole scaffold plays a crucial role in the design of inhibitors, by targeting the ATP-binding site . The 7-azaindole derivative can lodge within the adenosine-binding pocket of the DDX3, a DEAD-box helicase family member involved in many diseases .
Safety and Hazards
Future Directions
The future directions for 3,4-Diiodo-7-azaindole research are likely to continue focusing on its potential as a kinase inhibitor . The development of synthetic techniques for the functionalization of 7-azaindoles, including 3,4-Diiodo-7-azaindole, will continue to be an active area of research . The huge potential of 7-azaindole as a hinge-binding motif has encouraged many researchers to employ it as a kinase privileged fragment .
properties
IUPAC Name |
3,4-diiodo-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2N2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKVRIYHBCHUDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1I)C(=CN2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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